4-(4-Benzyloxyphenyl)-3-methylbenzoic acid
CAS No.: 167627-35-2
Cat. No.: VC0180486
Molecular Formula: C21H18O3
Molecular Weight: 318.372
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167627-35-2 |
|---|---|
| Molecular Formula | C21H18O3 |
| Molecular Weight | 318.372 |
| IUPAC Name | 3-methyl-4-(4-phenylmethoxyphenyl)benzoic acid |
| Standard InChI | InChI=1S/C21H18O3/c1-15-13-18(21(22)23)9-12-20(15)17-7-10-19(11-8-17)24-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,23) |
| Standard InChI Key | ASBXCSWWOJSHOV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Introduction
4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is an organic compound with the molecular formula C21H18O3 and a molecular weight of approximately 318.37 g/mol . It is a derivative of benzoic acid, featuring a benzyloxy group attached to the phenyl ring, which contributes to its lipophilicity and potential interactions with biological targets.
Synthesis Methods
The synthesis of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid typically involves several steps:
-
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 3-methylbenzoic acid.
-
Formation of Benzyloxy Group: 4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxybenzaldehyde.
-
Condensation Reaction: The 4-benzyloxybenzaldehyde is then subjected to a condensation reaction with 3-methylbenzoic acid using a suitable catalyst like p-toluenesulfonic acid.
-
Purification: The final product is purified through recrystallization or column chromatography.
Chemical Reactions
4-(4-Benzyloxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions:
-
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative using reagents like potassium permanganate or chromium trioxide.
-
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
-
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Biological Activities
Recent studies have highlighted the anticancer potential of 4-(4-Benzyloxyphenyl)-3-methylbenzoic acid. It has shown promising results against breast cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive).
| Cell Line | IC50 (μM) | Selectivity Ratio |
|---|---|---|
| MDA-MB-231 | 1.52 | 5.5 |
| MCF-7 | 6.31 | 17.5 |
The mechanism of action involves apoptosis induction in cancer cells, as evidenced by a significant increase in annexin V-FITC positive cells and molecular docking studies suggesting favorable interactions with key proteins involved in cancer cell proliferation.
Applications in Research
4-(4-Benzyloxyphenyl)-3-methylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also utilized in the study of enzyme interactions and as a probe in biochemical assays. Additionally, it can be applied in the production of specialty chemicals and materials with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume